Diacetylkorseveriline
Overview
Description
Diacetylkorseveriline is an antiarrhythmic compound, belonging to a novel structural class . It is effective against arrhythmia caused by aconitine, CaCl2, electric stimulation of the ventricles, or ligature of the aorta . The recommended dose for one cycle of experiment on mice is 3.0-30.0 mg/kg, intravenously .
Molecular Structure Analysis
The molecular formula of Diacetylkorseveriline is C31H49NO4 and its molecular weight is 499.73 . Tools like MolView and other structure analysis tools can be used to visualize and analyze the molecular structure of Diacetylkorseveriline.Chemical Reactions Analysis
While specific chemical reactions involving Diacetylkorseveriline are not available, general principles of chemical reactor analysis and design can be applied to understand potential reactions . Additionally, tools like RAIChU can illuminate the intricate processes of scaffold diversification in natural product chemistry .Physical And Chemical Properties Analysis
Diacetylkorseveriline is a white powder . It is soluble in ethanol and chloroform . The InChI Key is FATOICABJMDCPU-LHTZQXJVSA-N . For a comprehensive analysis of physical and chemical properties, techniques discussed in the literature can be applied .Scientific Research Applications
Electronic Cigarette Liquids and Inhalation Toxins : A study evaluated sweet-flavored electronic cigarette (EC) liquids for the presence of diacetyl (DA) and acetyl propionyl (AP), chemicals approved for food use but associated with respiratory disease when inhaled. DA and AP were found in 74.2% of the samples, with exposure levels often higher than safety limits, representing an avoidable risk in EC liquids (Farsalinos et al., 2015).
Wine Flavor Metabolite - Diacetyl : This review focuses on diacetyl in wine, a major flavor metabolite produced by lactic acid bacteria. It discusses the sensory perception, metabolism, genetics, and analysis of diacetyl during wine production, with a focus on how diacetyl affects the flavor and quality of wine (Bartowsky & Henschke, 2004).
Diacetyl in Opioid Addiction Treatment : A clinical trial compared injectable diacetylmorphine with oral methadone maintenance therapy in patients with opioid dependence. It found that diacetylmorphine was more effective than methadone in retaining patients in addiction treatment and reducing illicit drug use and illegal activities (Oviedo-Joekes et al., 2009).
Toxicity and Analysis of Diacetyl : This mini-review summarizes the formation mechanisms, analytical methods, occurrence, and toxicity of diacetyl. It highlights the difficulty of accurately quantifying diacetyl due to its reactivity and solubility in water (Shibamoto, 2014).
Respiratory Toxicity of Diacetyl in Mice : This study evaluated the respiratory toxicity of diacetyl in mice, showing significant epithelial injury and lymphocytic inflammation, indicating that diacetyl exposures can replicate features of human obliterative bronchiolitis (Morgan et al., 2008).
Diacetyl Overproduction in Lactococcus lactis : Research on the genetic manipulation of diacetyl metabolism in Lactococcus lactis showed that the deletion of the aldB gene in L. lactis MG1363 resulted in a strain that produced diacetyl, enhancing its potential as a food flavor compound (Swindell et al., 1996).
Future Directions
While specific future directions for Diacetylkorseveriline are not available, advancements in technology and technical expertise are enabling safer and more effective treatments for various conditions . The development of controlled drug delivery systems is also a promising future direction in pharmaceutical research .
properties
IUPAC Name |
[(1R,2S,6R,9S,10R,11S,14S,15S,17R,18S,20R,23R,24S)-17-acetyloxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-20-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49NO4/c1-17-6-9-29-18(2)22-7-8-23-24(26(22)16-32(29)15-17)13-27-25(23)14-30(36-20(4)34)28-12-21(35-19(3)33)10-11-31(27,28)5/h17-18,21-30H,6-16H2,1-5H3/t17-,18-,21-,22-,23-,24-,25+,26-,27+,28-,29+,30-,31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FATOICABJMDCPU-LHTZQXJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)OC(=O)C)C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@@H]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4C[C@H]([C@@H]6[C@@]5(CC[C@H](C6)OC(=O)C)C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H49NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 90470318 |
Citations
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